REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C@@H:9]2[NH:13][CH:12]([C:14]([OH:16])=[O:15])[CH2:11][S:10]2)=[CH:5][CH:4]=1.O.Cl.N[C@H](C(O)=O)CS.C([O-])(=O)C.[Na+].N[C@H](C(O)=O)CS.[CH3:38][O:39][C:40]1[CH:47]=[CH:46][C:43]([CH:44]=[O:45])=[CH:42][CH:41]=1>C(O)C.O>[CH3:38][O:39][C:40]1[CH:47]=[CH:46][C:43]([CH:44]=[O:45])=[CH:42][CH:41]=1.[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[NH:13][CH:12]([C:14]([OH:16])=[O:15])[CH2:11][S:10]2)=[CH:7][CH:8]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[C@H]1SCC(N1)C(=O)O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
O.Cl.N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an internal temperature probe and a mechanical stirrer
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
ADDITION
|
Details
|
added to the reaction such that the internal reaction temperature
|
Type
|
CUSTOM
|
Details
|
was kept below 30° C
|
Type
|
WAIT
|
Details
|
was continued for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solid was isolated by filtration
|
Type
|
WASH
|
Details
|
to wash the solid
|
Type
|
CUSTOM
|
Details
|
The solid was dried in a vacuum oven at 50° C. for 48 hours
|
Duration
|
48 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.13 mol | |
AMOUNT: MASS | 426 g |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1SCC(N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 610 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C@@H:9]2[NH:13][CH:12]([C:14]([OH:16])=[O:15])[CH2:11][S:10]2)=[CH:5][CH:4]=1.O.Cl.N[C@H](C(O)=O)CS.C([O-])(=O)C.[Na+].N[C@H](C(O)=O)CS.[CH3:38][O:39][C:40]1[CH:47]=[CH:46][C:43]([CH:44]=[O:45])=[CH:42][CH:41]=1>C(O)C.O>[CH3:38][O:39][C:40]1[CH:47]=[CH:46][C:43]([CH:44]=[O:45])=[CH:42][CH:41]=1.[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[NH:13][CH:12]([C:14]([OH:16])=[O:15])[CH2:11][S:10]2)=[CH:7][CH:8]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[C@H]1SCC(N1)C(=O)O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
O.Cl.N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an internal temperature probe and a mechanical stirrer
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
ADDITION
|
Details
|
added to the reaction such that the internal reaction temperature
|
Type
|
CUSTOM
|
Details
|
was kept below 30° C
|
Type
|
WAIT
|
Details
|
was continued for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solid was isolated by filtration
|
Type
|
WASH
|
Details
|
to wash the solid
|
Type
|
CUSTOM
|
Details
|
The solid was dried in a vacuum oven at 50° C. for 48 hours
|
Duration
|
48 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.13 mol | |
AMOUNT: MASS | 426 g |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1SCC(N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 610 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C@@H:9]2[NH:13][CH:12]([C:14]([OH:16])=[O:15])[CH2:11][S:10]2)=[CH:5][CH:4]=1.O.Cl.N[C@H](C(O)=O)CS.C([O-])(=O)C.[Na+].N[C@H](C(O)=O)CS.[CH3:38][O:39][C:40]1[CH:47]=[CH:46][C:43]([CH:44]=[O:45])=[CH:42][CH:41]=1>C(O)C.O>[CH3:38][O:39][C:40]1[CH:47]=[CH:46][C:43]([CH:44]=[O:45])=[CH:42][CH:41]=1.[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[NH:13][CH:12]([C:14]([OH:16])=[O:15])[CH2:11][S:10]2)=[CH:7][CH:8]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[C@H]1SCC(N1)C(=O)O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
O.Cl.N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an internal temperature probe and a mechanical stirrer
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
ADDITION
|
Details
|
added to the reaction such that the internal reaction temperature
|
Type
|
CUSTOM
|
Details
|
was kept below 30° C
|
Type
|
WAIT
|
Details
|
was continued for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solid was isolated by filtration
|
Type
|
WASH
|
Details
|
to wash the solid
|
Type
|
CUSTOM
|
Details
|
The solid was dried in a vacuum oven at 50° C. for 48 hours
|
Duration
|
48 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.13 mol | |
AMOUNT: MASS | 426 g |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1SCC(N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 610 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |